3-[4-chloro-2-(trifluoromethyl)phenyl]-1,2-oxazol-5-amine
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Overview
Description
3-[4-chloro-2-(trifluoromethyl)phenyl]-1,2-oxazol-5-amine is a chemical compound that belongs to the class of oxazoles. This compound is characterized by the presence of a chloro and trifluoromethyl group attached to a phenyl ring, which is further connected to an oxazole ring with an amine group at the 5-position. The unique structural features of this compound make it an interesting subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-chloro-2-(trifluoromethyl)phenyl]-1,2-oxazol-5-amine typically involves the reaction of 4-chloro-2-(trifluoromethyl)aniline with appropriate reagents to form the oxazole ring. One common method involves the cyclization of the aniline derivative with a suitable carbonyl compound under acidic or basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dichloromethane (DCM) at elevated temperatures to facilitate the formation of the oxazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as chromatography and crystallization can further enhance the efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[4-chloro-2-(trifluoromethyl)phenyl]-1,2-oxazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chloro and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield oxazole derivatives, while reduction can produce amine derivatives
Scientific Research Applications
3-[4-chloro-2-(trifluoromethyl)phenyl]-1,2-oxazol-5-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[4-chloro-2-(trifluoromethyl)phenyl]-1,2-oxazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-[4-chloro-3-(trifluoromethyl)phenyl]-4-piperidinol: This compound shares the trifluoromethyl and chloro substituents but differs in the core structure.
4-chloro-2-(trifluoromethyl)aniline: This compound is a precursor in the synthesis of 3-[4-chloro-2-(trifluoromethyl)phenyl]-1,2-oxazol-5-amine and shares similar substituents.
Uniqueness
The uniqueness of this compound lies in its oxazole ring structure combined with the chloro and trifluoromethyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
1895188-43-8 |
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Molecular Formula |
C10H6ClF3N2O |
Molecular Weight |
262.6 |
Purity |
95 |
Origin of Product |
United States |
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